[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane is a chemical compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol. It is also known by its IUPAC name, 2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane. This compound is characterized by its oxirane (epoxide) ring, which is a three-membered cyclic ether, and its multiple ethoxy and isobutoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane typically involves the reaction of 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane with various reagents . One common method includes the use of oxazolidin-2-ones, which react with the oxirane ring to form mixtures of isomeric compounds . The reaction conditions often involve specific catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect molecular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane can be compared with other similar compounds, such as:
2-Butoxyethanol: This compound has a similar structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.
2-(2-Butoxyethoxy)ethanol: Similar to 2-butoxyethanol, this compound also lacks the oxirane ring but has additional ethoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its oxirane ring, which imparts high reactivity and versatility in chemical reactions .
Properties
CAS No. |
50321-23-8 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C11H22O4/c1-10(2)7-13-5-3-12-4-6-14-8-11-9-15-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
YZVDZGBALSHCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.